molecular formula C5H8N2O2 B055754 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol CAS No. 119738-13-5

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

Cat. No.: B055754
CAS No.: 119738-13-5
M. Wt: 128.13 g/mol
InChI Key: IZIZOMNWXFKESX-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under cyclization conditions. For instance, the reaction of 3-methyl-1,2,4-oxadiazole with ethylene glycol in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the oxadiazole ring and the ethanol group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZOMNWXFKESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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